molecular formula C16H13NO3S B2891823 (2E)-3-(furan-3-yl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}prop-2-enamide CAS No. 2035000-65-6

(2E)-3-(furan-3-yl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}prop-2-enamide

Cat. No.: B2891823
CAS No.: 2035000-65-6
M. Wt: 299.34
InChI Key: HJKPAGWEDLVTCE-ZZXKWVIFSA-N
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Description

(2E)-3-(furan-3-yl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}prop-2-enamide is a complex organic compound featuring both furan and thiophene rings. These heterocyclic structures are known for their stability and reactivity, making the compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-3-yl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include organolithium compounds, palladium catalysts, and various solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-3-yl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), often in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

(2E)-3-(furan-3-yl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-3-yl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}prop-2-enamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing various biochemical pathways. Specific pathways may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Furan-3-carboxylic acid: Shares the furan ring structure but lacks the thiophene and amide functionalities.

    Thiophene-2-carboxylic acid: Contains the thiophene ring but differs in its functional groups and overall structure.

    N-(furan-2-ylmethyl)thiophene-2-carboxamide: Similar in having both furan and thiophene rings but with different connectivity and functional groups.

Uniqueness

(2E)-3-(furan-3-yl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}prop-2-enamide is unique due to its specific arrangement of furan and thiophene rings, coupled with the prop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c18-16(6-3-12-7-8-19-11-12)17-10-13-4-5-14(20-13)15-2-1-9-21-15/h1-9,11H,10H2,(H,17,18)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKPAGWEDLVTCE-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C=CC3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)/C=C/C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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